molecular formula C10H14OS B1283656 2-[(4-Methylbenzyl)thio]ethanol CAS No. 89040-08-4

2-[(4-Methylbenzyl)thio]ethanol

Cat. No. B1283656
CAS RN: 89040-08-4
M. Wt: 182.28 g/mol
InChI Key: BSJMWJZAXPXXHK-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzyl)thio]ethanol is a compound that belongs to a class of chemicals known for their use in fragrance materials. While the provided papers do not directly discuss 2-[(4-Methylbenzyl)thio]ethanol, they do provide insights into related compounds and their properties, which can be used to infer some aspects of 2-[(4-Methylbenzyl)thio]ethanol. For instance, 2-(4-methylphenoxy)ethanol is a related fragrance ingredient that is part of the Aryl Alkyl Alcohols (AAAs) group, which includes alcohols bonded to an aryl group, such as a benzene ring .

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for synthesizing 2-[(4-Methylbenzyl)thio]ethanol. For example, 4-methoxy-α-methylbenzyl alcohol has been used as a protecting group for carboxylic acids, and its esters can be hydrolyzed using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . This suggests that similar protective group strategies and reagents might be applicable in the synthesis of 2-[(4-Methylbenzyl)thio]ethanol.

Molecular Structure Analysis

The molecular structure of 2-[(4-Methylbenzyl)thio]ethanol would include a benzyl group substituted with a methyl group at the para position, connected to an ethanol moiety through a sulfur atom. The structure-related compound, 4-hydroxybenzyl alcohol, is derived from L-tyrosine and is involved in the biosynthesis of thiamine in Escherichia coli . This indicates that the benzyl alcohol structure is biologically relevant and can be metabolically derived.

Chemical Reactions Analysis

The chemical reactions involving similar compounds can shed light on the reactivity of 2-[(4-Methylbenzyl)thio]ethanol. For instance, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters suggests that the benzyl group in 2-[(4-Methylbenzyl)thio]ethanol could also be susceptible to oxidative reactions. Additionally, the formation of methylbenzaldehydes from ethanol through cascade reactions implies that the ethanol part of 2-[(4-Methylbenzyl)thio]ethanol could participate in condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(4-Methylbenzyl)thio]ethanol can be inferred from related compounds. The toxicologic and dermatologic review of 2-(4-methylphenoxy)ethanol provides data on physical properties, acute toxicity, skin irritation, mucous membrane irritation, and skin sensitization . These properties are important for understanding the safety and handling of 2-[(4-Methylbenzyl)thio]ethanol. Furthermore, the kinetics and mechanism of the pyridinolysis of S-4-nitrophenyl 4-substituted thiobenzoates in aqueous ethanol provide insights into the reaction kinetics that could be relevant to the thioether group in 2-[(4-Methylbenzyl)thio]ethanol.

Case Studies

While no direct case studies on 2-[(4-Methylbenzyl)thio]ethanol were provided, the ozonolytic synthesis of 2-hydroxybenzyl alcohol for the production of gastrodin is a relevant case study that demonstrates the synthesis and application of a structurally related compound. This process highlights the potential for using oxidative methods to synthesize compounds with benzyl alcohol structures, which could be applicable to 2-[(4-Methylbenzyl)thio]ethanol.

Scientific Research Applications

  • Application in Organic Synthesis :

    • A study reported the synthesis of new S,N-disubstituted derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil, highlighting the potential of using 2-[(4-Methylbenzyl)thio]ethanol derivatives in organic synthesis and pharmaceuticals (Pospieszny & Wyrzykiewicz, 2008).
  • Catalytic Properties :

    • Research on the conversion of alcohols on ALPO4 catalysts, including derivatives of 2-[(4-Methylbenzyl)thio]ethanol, demonstrates its relevance in catalysis (Campelo et al., 1995).
  • Biochemical Research :

    • A paper on the determination of 4-methyl-2-thiouracil in animal tissue and blood may provide insights into the biochemical processes and interactions involving similar compounds, including 2-[(4-Methylbenzyl)thio]ethanol (Genderen et al., 1948).
  • Material Science Applications :

    • The synthesis of group 13 sesquialkoxides and their application as precursors to crystalline oxide films, involving reactions with 4-methylbenzyl alcohol, a related compound, implies potential applications in materials science (Basharat et al., 2007).
  • Photocatalysis Research :

    • A study on selective photocatalytic oxidation of benzyl alcohol derivatives, including 4-methylbenzyl alcohol, suggests potential applications in environmental photocatalysis and green chemistry (Higashimoto et al., 2009).

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-9-2-4-10(5-3-9)8-12-7-6-11/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJMWJZAXPXXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572722
Record name 2-{[(4-Methylphenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylbenzyl)thio]ethanol

CAS RN

89040-08-4
Record name 2-{[(4-Methylphenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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